![molecular formula C12H13NO2 B560912 2-(4-Ethoxyphenyl)-3-oxobutanenitrile CAS No. 100192-09-4](/img/structure/B560912.png)
2-(4-Ethoxyphenyl)-3-oxobutanenitrile
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Description
2-(4-Ethoxyphenyl)-3-oxobutanenitrile, also known as this compound, is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.241. The purity is usually 95%.
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Scientific Research Applications
Chemistry
2-(4-Ethoxyphenyl)-3-oxobutanenitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its chemical structure allows it to participate in various reactions, including:
- Knoevenagel Condensation : This reaction is pivotal for forming carbon-carbon bonds, enabling the synthesis of larger molecules.
- Cyclization Reactions : It can undergo cyclization to yield heterocycles, which are crucial in drug development.
Reaction Type | Description | Products Obtained |
---|---|---|
Knoevenagel Condensation | Formation of carbon-carbon bonds | Larger organic molecules |
Cyclization | Formation of heterocycles | Diverse cyclic compounds |
Reduction | Conversion of nitrile to amine | Primary amines |
Substitution | Replacement of ethoxy group with other groups | Various substituted derivatives |
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural similarities with known enzyme inhibitors suggest that it may interact with biological targets effectively. Key areas of exploration include:
- Enzyme Inhibition : Studies indicate that this compound can inhibit certain enzymes involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies show promise for antimicrobial properties, potentially impacting microbial growth and survival.
Medicine
The compound's potential in drug discovery is notable. It is being explored for:
- Pharmaceutical Development : As a precursor for synthesizing pharmaceutical candidates with therapeutic properties.
- Neuroprotection Studies : Research indicates that it may offer neuroprotective effects under ischemic conditions.
Case Study Example
A study evaluated the neuroprotective effects of this compound on animal models subjected to oxidative stress. Results demonstrated significant improvements in neuronal survival rates compared to control groups, highlighting its potential therapeutic applications.
Industry
In industrial applications, this compound is utilized in:
- Agrochemicals : The compound can be a precursor for developing herbicides and pesticides.
- Dyes and Materials : Its unique chemical properties allow it to be used in producing specialized dyes and materials with specific functional attributes.
Properties
CAS No. |
100192-09-4 |
---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.241 |
IUPAC Name |
2-(4-ethoxyphenyl)-3-oxobutanenitrile |
InChI |
InChI=1S/C12H13NO2/c1-3-15-11-6-4-10(5-7-11)12(8-13)9(2)14/h4-7,12H,3H2,1-2H3 |
InChI Key |
CILOLIAJHWXIDH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(C#N)C(=O)C |
Synonyms |
Acetoacetonitrile, 2-(p-ethoxyphenyl)- (6CI) |
Origin of Product |
United States |
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